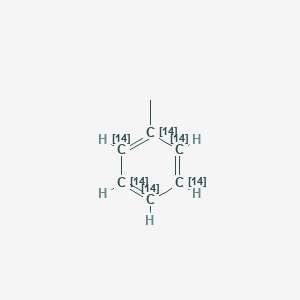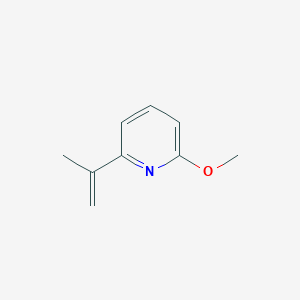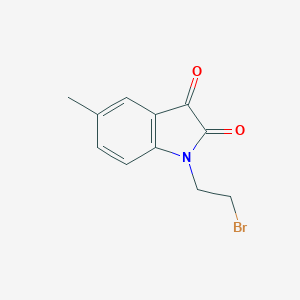
5-クロロ-2,3-ジフェニルピラジン
概要
説明
5-Chloro-2,3-diphenylpyrazine is an organic compound with the molecular formula C16H11ClN2. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 5th position and phenyl groups at the 2nd and 3rd positions. This compound is known for its stability and solubility in organic solvents such as ether and xylene . It is commonly used in the synthesis of various chemical intermediates and has applications in the pharmaceutical industry.
科学的研究の応用
5-Chloro-2,3-diphenylpyrazine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of prostacyclin receptor agonists, which are important in the treatment of pulmonary arterial hypertension.
Organic Synthesis: The compound is used in the synthesis of various organic molecules and intermediates.
Material Science: It is utilized in the development of dyes, luminescent materials, and organic electronic devices due to its favorable spectral and antioxidant properties.
作用機序
Target of Action
5-Chloro-2,3-diphenylpyrazine is a diphenylpyrazine derivative that has been used in studies to identify a novel class of prostacyclin receptor agonists . Prostacyclin receptors are a type of protein that plays a crucial role in the dilation of blood vessels and inhibition of platelet aggregation.
Mode of Action
As a prostacyclin receptor agonist, 5-Chloro-2,3-diphenylpyrazine binds to these receptors, triggering a series of biochemical reactions that lead to the dilation of blood vessels and inhibition of platelet aggregation . This interaction results in changes in the cellular environment, promoting blood flow and preventing blood clots.
Biochemical Pathways
The activation of prostacyclin receptors by 5-Chloro-2,3-diphenylpyrazine affects several biochemical pathways. The most notable is the cyclic adenosine monophosphate (cAMP) pathway. The activation of the prostacyclin receptor stimulates the production of cAMP, a messenger molecule that mediates various physiological responses, including vasodilation and inhibition of platelet aggregation .
Pharmacokinetics
Its high gi absorption and bbb permeability suggest that it could have good bioavailability .
Result of Action
The activation of prostacyclin receptors by 5-Chloro-2,3-diphenylpyrazine leads to vasodilation and inhibition of platelet aggregation. These effects can help prevent conditions such as thrombosis and hypertension .
Action Environment
The action of 5-Chloro-2,3-diphenylpyrazine can be influenced by various environmental factors. For instance, its stability might be affected by light and oxidizing agents, suggesting that it should be stored in a cool, dry place away from light and oxidizing agents . Furthermore, its efficacy could be influenced by factors such as the concentration of prostacyclin receptors and the presence of other competing ligands .
生化学分析
Biochemical Properties
The biochemical properties of 5-Chloro-2,3-diphenylpyrazine are not fully understood due to limited research. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 126-128℃ and a boiling point of 145°C/0.001mmHg . This suggests that it may have good stability under normal laboratory conditions .
Dosage Effects in Animal Models
It is known that this compound can cause skin irritation, serious eye irritation, and may cause long-lasting harmful effects to aquatic life .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors .
Transport and Distribution
It is known that this compound can cause skin irritation and serious eye irritation, suggesting that it may interact with transporters or binding proteins .
Subcellular Localization
It is known that this compound can cause skin irritation and serious eye irritation, suggesting that it may be localized to specific compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions
5-Chloro-2,3-diphenylpyrazine can be synthesized through several methods. One common method involves the reaction of 2,3-diphenylpyrazine with thionyl chloride. The reaction is typically carried out under reflux conditions, where the mixture is heated to a high temperature for several hours . Another method involves treating 2-hydroxy-5,6-diphenylpyrazine with phosphorus oxychloride (POCl3) at 100-110°C, followed by cooling and neutralization .
Industrial Production Methods
In industrial settings, the production of 5-Chloro-2,3-diphenylpyrazine often involves large-scale reactions using similar methods as described above. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
5-Chloro-2,3-diphenylpyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Phosphorus Oxychloride (POCl3): Used in the synthesis of chlorinated derivatives.
Catalysts: Various catalysts can be used to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazine derivatives, while coupling reactions can produce complex organic molecules .
類似化合物との比較
Similar Compounds
- 2-Chloro-5,6-diphenylpyrazine
- 2,3-Diphenylpyrazine
- 5,6-Diphenylpyrazin-2-ol
- 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid
Uniqueness
5-Chloro-2,3-diphenylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorine atom at the 5th position enhances its reactivity in substitution reactions compared to its non-chlorinated counterparts. Additionally, its stability and solubility make it a valuable intermediate in various synthetic applications .
特性
IUPAC Name |
5-chloro-2,3-diphenylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-14-11-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGNCPVAXWZTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394713 | |
| Record name | 5-chloro-2,3-diphenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41270-66-0 | |
| Record name | 5-chloro-2,3-diphenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2,3-Diphenylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)




![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40231.png)

![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)

